molecular formula C11H16BrNO3S B1276433 5-bromo-N-butyl-2-methoxybenzenesulfonamide CAS No. 871269-18-0

5-bromo-N-butyl-2-methoxybenzenesulfonamide

Cat. No.: B1276433
CAS No.: 871269-18-0
M. Wt: 322.22 g/mol
InChI Key: ZJAXDELRBUTLDO-UHFFFAOYSA-N
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Description

5-Bromo-N-butyl-2-methoxybenzenesulfonamide (CAS 871269-18-0) is a benzenesulfonamide derivative of significant interest in medicinal chemistry research, particularly in the development of novel antitumor and antimicrobial agents. The compound features a bromo and a methoxy substituent on the benzene ring, coupled with an N-butyl sulfonamide group, yielding a molecular formula of C11H16BrNO3S and a molecular weight of 322.22 g/mol . It has a measured melting point of 93-96°C . This compound serves as a valuable building block in organic synthesis and belongs to a class of compounds being actively investigated for their antimitotic activity. Structurally related N-alkylated benzenesulfonamides with methoxy and bromo substitutions have demonstrated potent sub-micromolar to nanomolar cytotoxicity against human tumor cell lines, including HeLa, HT-29, and MCF7 . The primary mechanism of action for this chemical family is the inhibition of microtubule polymerization by binding to the colchicine site of tubulin, which disrupts the cellular microtubule network, arrests the cell cycle at the G2/M phase, and induces apoptotic cell death . Furthermore, sulfonamide scaffolds, in general, are recognized for their antibacterial properties and are studied as competitive antagonists in the folic acid pathway of bacteria . This compound is provided for research purposes only. It is strictly for use in laboratory studies and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-bromo-N-butyl-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3S/c1-3-4-7-13-17(14,15)11-8-9(12)5-6-10(11)16-2/h5-6,8,13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAXDELRBUTLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407248
Record name 5-bromo-N-butyl-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871269-18-0
Record name 5-bromo-N-butyl-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: 5-bromo-2-methoxyphenol

A key intermediate in the synthesis of 5-bromo-N-butyl-2-methoxybenzenesulfonamide is 5-bromo-2-methoxyphenol , which is synthesized via a three-step method starting from hydroxyanisole (2-methoxyphenol):

  • Step 1: Acetylation (Protection of Phenolic Hydroxyl Group)
    Hydroxyanisole is acetylated using acetic anhydride under sulfuric acid catalysis at 100 °C for 6 hours. This protects the phenolic hydroxyl group as an acetate, preventing side reactions during bromination.
    Example conditions:

    • Hydroxyanisole: 20.5 g
    • Acetic anhydride: 330 mL
    • Sulfuric acid: 2 mL
    • Temperature: 100 °C
    • Time: 6 hours
  • Step 2: Bromination
    The acetylated intermediate undergoes bromination using bromine in the presence of iron powder catalyst at 70–80 °C for 5 hours. This introduces the bromine atom selectively at the 5-position on the aromatic ring.
    Example conditions:

    • Bromine: 35 g
    • Iron powder: 2 g
    • Solvent: DMF (100 mL)
    • Temperature: 70–80 °C
    • Time: 5 hours
  • Step 3: Deacetylation
    The acetyl protecting group is removed by treatment with 10% aqueous sodium bicarbonate solution at 80 °C, yielding 5-bromo-2-methoxyphenol as an off-white solid.
    Example conditions:

    • Sodium bicarbonate solution (10%): 200 g
    • Methanol solvent: 150 mL
    • Temperature: 80 °C
    • Time: until clarification

This method yields the desired 5-bromo-2-methoxyphenol intermediate with good purity and yield (~27 g from 36 g brominated ester).

Formation of the Sulfonamide Group

The sulfonamide moiety is introduced by sulfonylation of the aromatic amine or phenol derivative with a sulfonyl chloride or sulfonic acid derivative, followed by amine substitution. For the target compound, the N-butyl group is introduced via reaction with butylamine.

A general approach involves:

While direct literature on the exact preparation of this compound is limited, analogous sulfonamide syntheses follow these steps, often employing mild bases such as sodium bicarbonate or triethylamine to neutralize the acid formed during sulfonylation.

Lithiation and Boronic Acid Intermediate Approach

Alternative synthetic strategies involve lithiation of halogenated methoxybenzene derivatives followed by reaction with borates to form boronic acid intermediates, which can be further transformed into sulfonamide derivatives.

  • Lithiation of 1-bromo-4-fluorobenzene with lithium bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide at temperatures below 0 °C forms aryllithium intermediates.
  • Reaction with trialkyl borates (e.g., trimethyl borate) produces boronate esters, which upon hydrolysis yield boronic acids.
  • These boronic acids serve as versatile intermediates for subsequent functional group transformations, including sulfonamide formation.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Product Yield/Notes
1 Acetylation (Protection) Hydroxyanisole, Acetic anhydride, H2SO4, 100 °C, 6 h Acetyl-protected hydroxyanisole ~26 g weak yellow liquid
2 Bromination Bromine, Fe powder catalyst, DMF, 70–80 °C, 5 h 5-bromo-2-methoxyphenyl acetate ~36 g white solid
3 Deacetylation NaHCO3 (10%), Methanol, 80 °C 5-bromo-2-methoxyphenol ~27 g off-white solid
4 Lithiation and Boronation 1-bromo-4-fluorobenzene, LDA/LiTMP, trialkyl borate Boronic acid intermediate High yield, low temp (<0 °C)
5 Sulfonamide Formation Sulfonyl chloride + butylamine, base (e.g., NaHCO3) This compound Yield varies, optimized conditions needed
6 Chemoenzymatic Amination (optional) Biocatalysts, reductive amination, NaHCO3, NaI, MeCN Chiral sulfonamide derivatives Moderate to high yield

Analytical and Research Findings

  • The acetylation-bromination-deacetylation sequence ensures regioselective bromination at the 5-position while protecting sensitive phenolic groups, improving purity and yield.
  • Use of iron powder as catalyst during bromination enhances reaction efficiency and selectivity.
  • Lithiation with lithium diisopropylamide or lithium bis(trimethylsilyl)amide allows for functionalization at low temperatures, minimizing side reactions.
  • Chemoenzymatic methods offer stereoselective synthesis routes, which may be adapted to introduce the N-butyl sulfonamide moiety with stereochemical control.
  • Sodium bicarbonate is a mild base commonly used to neutralize acidic byproducts and facilitate sulfonamide formation.
  • Reaction solvents such as DMF, acetonitrile, and methanol are chosen based on solubility and reaction compatibility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-butyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzenesulfonamides.

    Hydrolysis: Formation of 5-bromo-2-methoxybenzenesulfonic acid and butylamine.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives, depending on the specific reaction conditions.

Scientific Research Applications

5-Bromo-N-butyl-2-methoxybenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-butyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the benzene ring, sulfonamide nitrogen, or halogen type. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
5-Bromo-N-butyl-2-methoxybenzenesulfonamide C₁₁H₁₆BrNO₃S Br (5), OMe (2), N-butyl 330.28 High lipophilicity due to butyl chain
5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide C₁₁H₁₅BrNO₃S Br (5), OMe (2), N,N-diethyl 329.21 Enhanced solubility via diethyl groups
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide C₉H₁₂BrNO₃S Br (5), OMe (2), N-ethyl 306.18 Lower steric bulk compared to butyl
5-Chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide C₁₃H₁₁Cl₂NO₄S Cl (5), OMe (2), N-(5-Cl-2-OH-phenyl) 356.25 Dual halogenation; hydroxyl enhances H-bonding
3-Bromo-N-cyclopropyl-4-methoxybenzenesulfonamide C₁₀H₁₂BrNO₃S Br (3), OMe (4), N-cyclopropyl 306.18 Cyclopropyl enhances metabolic stability

Physicochemical Properties

  • Lipophilicity : The N-butyl chain increases logP (≈3.2) compared to N-ethyl (logP ≈2.5) or N-cyclopropyl (logP ≈2.8), favoring blood-brain barrier penetration .
  • Solubility : Diethyl or morpholinyl substituents (e.g., in N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl] derivatives) improve aqueous solubility via polar interactions .

Biological Activity

5-Bromo-N-butyl-2-methoxybenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C11H16BrNO3SC_{11}H_{16}BrNO_3S and features a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. These structural components are crucial for its biological activity, influencing its interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition:

  • Minimum Inhibitory Concentrations (MIC) :
    • Against E. coli: MIC = 6.72 mg/mL
    • Against S. aureus: MIC = 6.63 mg/mL
    • Against E. faecalis: MIC = 8 μM .

This compound's ability to inhibit bacterial growth suggests its potential as an antibacterial agent, particularly in the context of increasing antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of various cancer cell lines:

  • IC50 Values (concentration required for 50% inhibition):
    • MCF-7 (breast cancer): IC50 = 3.1 μM
    • HCT116 (colon cancer): IC50 = 3.7 μM
    • HEK293 (human embryonic kidney): IC50 = 5.3 μM .

These results indicate that this compound may serve as a promising lead compound in the development of new anticancer therapies.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzyme activity by blocking active sites.
  • Binding Affinity : The presence of the bromine and methoxy groups enhances binding affinity to specific molecular targets, including enzymes and receptors involved in cellular processes.
  • Antioxidant Activity : Some studies suggest that this compound exhibits antioxidative properties, which may contribute to its anticancer effects by reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

CompoundActivityIC50/MIC Values
Compound A (similar structure)AntimicrobialMIC = 6.72 mg/mL (E. coli)
Compound B (similar structure)AnticancerIC50 = 3.1 μM (MCF-7)
Compound C (related sulfonamide)Anti-inflammatoryInhibition of edema at various doses

These comparative studies highlight the unique properties of this compound, suggesting that modifications to its structure can significantly influence its biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-N-butyl-2-methoxybenzenesulfonamide, and what reaction conditions are critical for its preparation?

  • Methodological Answer : The synthesis typically involves reacting 5-bromo-2-methoxybenzenesulfonyl chloride with butylamine in the presence of a base (e.g., triethylamine) under inert conditions. The reaction proceeds in a polar aprotic solvent like dichloromethane at room temperature. Key parameters include stoichiometric control of the amine and base, solvent purity, and exclusion of moisture to avoid side reactions such as hydrolysis .

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and bond connectivity. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography (if crystals are obtainable) provides definitive structural elucidation .

Q. How does the tert-butyl group in analogous sulfonamides influence biological activity compared to linear alkyl chains (e.g., butyl)?

  • Methodological Answer : The tert-butyl group enhances steric bulk, potentially improving binding selectivity in enzyme inhibition studies. Comparative SAR analyses using derivatives with linear alkyl chains (e.g., butyl) can reveal steric and electronic effects on target interactions. For example, tert-butyl-substituted analogs may exhibit higher IC50 values against dihydropteroate synthase (DHPS) due to optimized hydrophobic interactions .

Advanced Research Questions

Q. What experimental strategies can optimize reaction yields during nucleophilic substitution steps in the synthesis of this compound?

  • Methodological Answer : Yield optimization requires careful selection of solvent polarity (e.g., DMF for improved nucleophilicity) and temperature control (0–25°C). Kinetic studies using in-situ monitoring (e.g., FTIR or TLC) help identify side reactions. Additionally, employing slow addition of the amine to the sulfonyl chloride minimizes dimerization byproducts .

Q. How can researchers address discrepancies in reported biological activity data between sulfonamide derivatives with varying substituents?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, enzyme isoforms). Systematic SAR studies under standardized protocols are critical. For instance, comparing IC50 values of this compound with its tert-butyl and cyclopentyl analogs in the same DHPS inhibition assay can clarify substituent effects. Data normalization to control compounds (e.g., sulfanilamide) is also recommended .

Q. What mechanistic insights explain the sulfonamide group’s redox behavior in catalytic or biological systems?

  • Methodological Answer : The sulfonamide sulfur atom can undergo oxidation to sulfonic acids (using H₂O₂/KMnO₄) or reduction to sulfides (via LiAlH₄). Mechanistic studies using isotopic labeling (e.g., ³⁴S) and kinetic isotope effects (KIE) reveal whether redox processes proceed via radical intermediates or concerted pathways. Computational modeling (DFT) further elucidates transition states and activation barriers .

Q. How does crystallographic data inform the design of sulfonamide derivatives with enhanced thermal stability?

  • Methodological Answer : Single-crystal X-ray diffraction identifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) that stabilize the lattice. For example, the methoxy group in this compound forms CH-π interactions with adjacent aromatic rings, which can be optimized by introducing electron-withdrawing substituents to enhance packing efficiency .

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